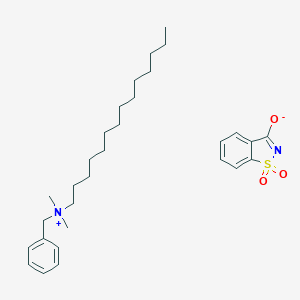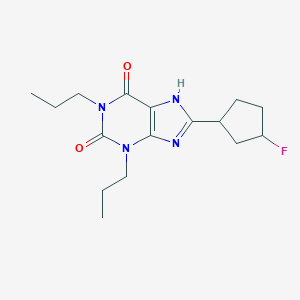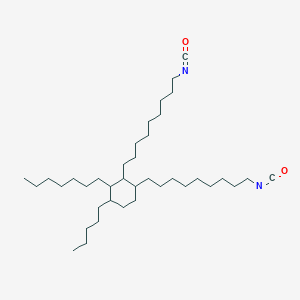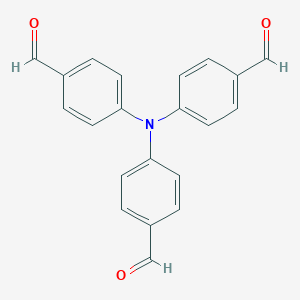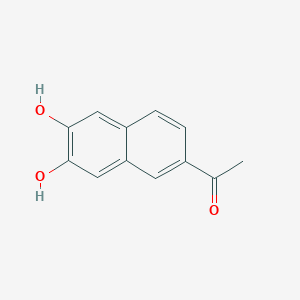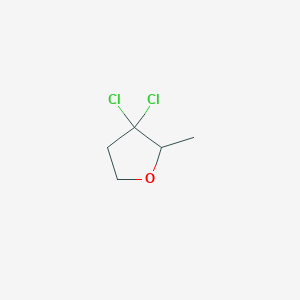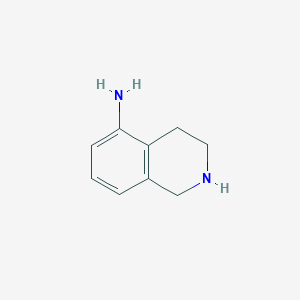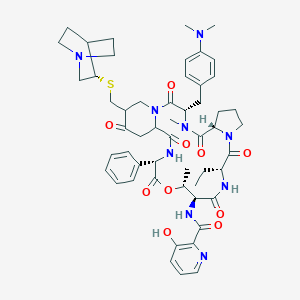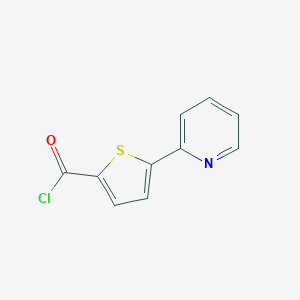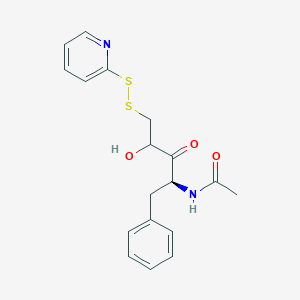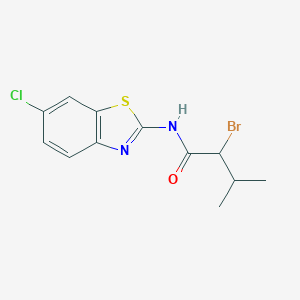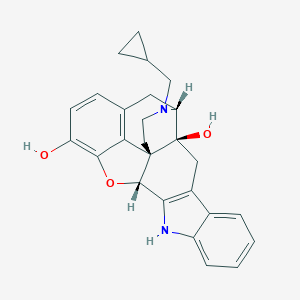
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol, also known as DODG, is a glycolipid that has been found to exhibit various biological activities. This molecule is composed of two hydrophobic chains of tetradecyl and a hydrophilic head group that consists of two glucose units and a glycerol backbone.
Wirkmechanismus
The mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is not fully understood. However, it has been proposed that 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol activates dendritic cells by interacting with Toll-like receptor 4 (TLR4) and CD14. This interaction leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has also been found to induce apoptosis in tumor cells by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can induce the production of cytokines such as TNF-α, IL-6, and IL-12. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has also been found to induce the maturation of dendritic cells and the activation of T cells. In vivo studies have shown that 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can inhibit tumor growth and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol in lab experiments are its ability to enhance the immune response to antigens, its potential as a drug delivery vehicle, and its anti-tumor and anti-inflammatory properties. The limitations of using 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol in lab experiments are its low yield and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol. One direction is to investigate the potential of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol as a vaccine adjuvant in humans. Another direction is to explore the use of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol as a delivery vehicle for drugs and antigens in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol and its potential as a therapeutic agent for cancer and inflammatory diseases.
In conclusion, 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a glycolipid that has several biological activities, including enhancing the immune response to antigens, delivering drugs and antigens, and inhibiting tumor growth and inflammation. Its synthesis is complex, but it has potential as a vaccine adjuvant and drug delivery vehicle. Further research is needed to fully understand its mechanism of action and explore its therapeutic potential.
Synthesemethoden
The synthesis of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a complex process that involves several steps. The first step is the protection of the hydroxyl groups of glucose and glycerol using benzyl groups. The second step is the coupling of the protected glucose with glycerol using a Lewis acid catalyst. The third step is the deprotection of the benzyl groups using hydrogenation. The final step is the coupling of the tetradecyl chains to the deprotected molecule. The yield of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol synthesis is around 30%, and the purity can be achieved by column chromatography.
Wissenschaftliche Forschungsanwendungen
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been found to have several biological activities that make it a potential candidate for various scientific research applications. One of the most significant applications of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is its use as an adjuvant in vaccines. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been shown to enhance the immune response to antigens by activating dendritic cells. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has also been used as a delivery vehicle for drugs and antigens due to its ability to penetrate cell membranes and accumulate in cells. Additionally, 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been found to have anti-tumor and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
123001-17-2 |
|---|---|
Produktname |
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol |
Molekularformel |
C43H84O13 |
Molekulargewicht |
809.1 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI-Schlüssel |
NWFDRMQWJXDMEE-QTGKKKNTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Andere CAS-Nummern |
123001-17-2 |
Synonyme |
1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol DTDGL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



